2,4,6-Trimethyl-1,3,5-thiadiazinane
Description
Properties
CAS No. |
53897-63-5 |
|---|---|
Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-thiadiazinane |
InChI |
InChI=1S/C6H14N2S/c1-4-7-5(2)9-6(3)8-4/h4-8H,1-3H3 |
InChI Key |
PLCVUJTXVJDGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(SC(N1)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dithiocarbamate Salts with Formaldehyde and Methylamine
The most widely documented route involves the cyclocondensation of methyldithiocarbamate salts with formaldehyde and methylamine derivatives. This method, adapted from protocols for analogous thiadiazinanes, proceeds in two stages:
Cyclization with Formaldehyde
Addition of formaldehyde (30–40% aqueous solution) to the methyldithiocarbamate solution induces cyclization. The reaction is conducted in phosphate buffer (pH 7–8) at 0–5°C to minimize hydrolysis:
$$ 3\ \text{CH}3\text{NHCSSK} + 3\ \text{CH}2\text{O} \rightarrow \text{C}6\text{H}{12}\text{N}3\text{S} + 3\ \text{H}2\text{O} + 3\ \text{KHS} $$
The product precipitates upon acidification with hydrochloric acid. Typical yields range from 65% to 78%, depending on reaction time and temperature.
Table 1: Optimization Parameters for Cyclocondensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prefers ring closure over polymerization |
| pH | 7.0–8.0 | Enhances nucleophilicity of dithiocarbamate |
| Formaldehyde:Methylamine Ratio | 1.5:1 | Minimizes side products |
| Reaction Time | 2–3 hours | Maximizes conversion |
Sulfur Insertion into 1,3,5-Trimethyltriazinane
An alternative approach involves the reaction of 1,3,5-trimethyl-1,3,5-triazinane with sulfur nucleophiles, such as sodium hydrogen sulfide (NaHS). This method exploits the reactivity of the triazinane ring toward sulfur substitution:
Mechanistic Pathway
The triazinane undergoes ring-opening upon treatment with NaHS, followed by sulfur incorporation and re-cyclization to form the thiadiazinane:
$$ \text{C}6\text{H}{15}\text{N}3 + \text{NaHS} \rightarrow \text{C}6\text{H}{12}\text{N}3\text{S} + \text{NaOH} + \text{H}_2\text{O} $$
Reaction rates are highly dependent on substituents; methyl groups on the triazinane accelerate sulfur insertion compared to ethyl or hydroxyethyl analogs.
One-Pot Synthesis from Carbon Disulfide, Methylamine, and Formaldehyde
A streamlined one-pot synthesis mirrors the industrial production of dazomet (a related thiadiazinane). This method eliminates intermediate isolation:
Procedure Overview
- Methylamine and Carbon Disulfide Reaction :
Methylamine (20 mmol) reacts with carbon disulfide (20 mmol) in aqueous KOH, forming methyldithiocarbamic acid. - Formaldehyde Addition :
Formaldehyde (40 mmol) is added dropwise, prompting cyclization to 2,4,6-trimethyl-1,3,5-thiadiazinane. - Workup :
The mixture is acidified to pH 2–3, and the product is extracted with dichloromethane.
Spectroscopic Characterization and Validation
Key analytical data confirm the identity and purity of synthesized this compound:
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 95–98 | Moderate | High |
| Sulfur Insertion | 55–62 | 90–93 | Low | Moderate |
| One-Pot Synthesis | 70–75 | 85–90 | High | High |
The cyclocondensation route offers the best balance of yield and purity, whereas the one-pot method is preferable for large-scale production despite marginally lower purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1,3,5-thiadiazinane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and sulfur atoms in the ring, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of amines or thiols.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2,4,6-Trimethyl-1,3,5-thiadiazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1,3,5-thiadiazinane involves its interaction with molecular targets through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Heteroatom Composition and Ring Systems
The compound’s heteroatom arrangement distinguishes it from similar nitrogen- and sulfur-containing heterocycles:
| Compound | Molecular Formula | Heteroatoms | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2,4,6-Trimethyl-1,3,5-thiadiazinane | C₆H₁₄N₂S | 1S, 2N | 146.25 | Non-aromatic, three methyl groups |
| 2,4,6-Trimethyl-[1,3,5]dithiazinane | C₆H₁₃NS₂ | 2S, 1N | 163.30 | Non-aromatic, additional sulfur atom |
| 2,4,6-Trimethyl-1,3,5-triazinane | C₆H₁₅N₃ | 3N | ~129.21 | Non-aromatic, nitrogen-rich ring |
| 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde) | C₆H₁₂O₃ | 3O | 132.16 | Oxygen-based cyclic trimer |
- Thiadiazinane vs.
- Thiadiazinane vs. Triazinane : Triazinanes (3N) exhibit higher basicity due to nitrogen density, whereas thiadiazinanes may show greater stability in acidic conditions due to sulfur’s electron-withdrawing effects .
- Thiadiazinane vs. Trioxane : Trioxanes (3O) like paraldehyde are highly polar and volatile, contrasting with thiadiazinanes’ lower solubility in polar solvents .
Physicochemical Properties
- Thermal Stability : Thiadiazinanes exhibit moderate thermal stability, while covalent organic frameworks (COFs) based on triazines (e.g., COF-1, COF-5) demonstrate exceptional stability up to 500–600°C .
- Solubility : The hydrophobic methyl groups in thiadiazinane reduce aqueous solubility compared to oxygen-rich trioxanes, which are miscible in polar solvents .
- Crystallinity: Thiadiazinane derivatives like 2-[6-thioxo-5-(2,4,6-trimethylphenyl)-1,3,5-thiadiazinan-3-yl]acetic acid form stable monoclinic crystals (space group P2₁/c), suggesting utility in crystal engineering .
Biological Activity
2,4,6-Trimethyl-1,3,5-thiadiazinane is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thiadiazine ring structure with three methyl groups attached to the nitrogen atoms. This unique configuration contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that thiadiazine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
Antiparasitic Activity
In vitro studies have highlighted the antiparasitic effects of thiadiazine derivatives against Leishmania species. The compound demonstrated a growth inhibition rate of up to 89% at concentrations of 100 μg/mL against intracellular amastigotes of Leishmania amazonensis:
These findings suggest that this compound could be a candidate for further development as an antiparasitic agent.
Anticancer Activity
The anticancer potential of thiadiazine derivatives has also been explored. Compounds containing a thiadiazine moiety have shown cytotoxic effects on several cancer cell lines. For instance:
| Cancer Cell Line | Cytotoxicity | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Significant inhibition | |
| HeLa (cervical cancer) | Notable cytotoxic effects |
The structure-activity relationship indicates that modifications in the side chains can enhance anticancer properties.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for microbial metabolism.
- Disruption of Membrane Integrity: It can compromise the integrity of microbial membranes leading to cell lysis.
- Interference with DNA Synthesis: Some derivatives have been shown to interfere with nucleic acid synthesis in cancer cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of various thiadiazine derivatives. For example:
- A study evaluated the cytotoxicity of a series of modified thiadiazines against multiple cancer cell lines and found that certain substitutions significantly enhanced activity.
- Another investigation into the antiparasitic effects demonstrated that specific structural modifications led to improved efficacy against Leishmania species.
Q & A
Q. What are the standard synthetic protocols for 2,4,6-trimethyl-1,3,5-thiadiazinane, and what challenges arise during its preparation?
The synthesis of 1,3,5-thiadiazinane derivatives typically involves multicomponent reactions or condensation strategies. A widely cited method employs thioureas and aliphatic carboxylic acids with FeCl₃·6H₂O as a Lewis acid catalyst. For example, reacting 1-arylthioureas with acetic acid under FeCl₃ catalysis at 80°C yields thiadiazinane derivatives, though initial yields may be low (e.g., 32–66%) due to competing side reactions . Challenges include:
- Side-product formation : Heating without catalysts leads to low yields of undesired byproducts (e.g., 6-hydroxy-6-methyl derivatives).
- Catalyst sensitivity : Brønsted acids (e.g., PTSA) or alternative Lewis acids (AlCl₃, CuCl₂) may reduce efficiency compared to FeCl₃ .
Q. How can researchers characterize the structural purity of this compound?
Key analytical methods include:
- Powder X-ray diffraction (PXRD) : To confirm crystallinity and phase purity, as demonstrated for structurally related COFs (e.g., COF-1/5 with staggered/eclipsed layer arrangements) .
- Spectroscopy : FT-IR and Raman identify characteristic S–N and C–S vibrational modes. For example, thioamide peaks in IR (~1250–1350 cm⁻¹) and Raman (~600–700 cm⁻¹) are critical for validation .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., COFs stable up to 500–600°C), though alkyl-substituted thiadiazinanes may degrade at lower temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Advanced optimization strategies include:
- Catalyst screening : FeCl₃·6H₂O outperforms AlCl₃ or NiCl₂ in thiourea-acid condensations, but ionic liquids or microwave-assisted heating may further enhance efficiency .
- Solvent engineering : Replacing toxic solvents (DMF, DMAc) with green alternatives (e.g., ethanol/water mixtures) improves sustainability without sacrificing yield (e.g., 74–88% in NaOMe-mediated cyclizations) .
- Kinetic studies : Monitoring reaction progress via HPLC or in situ NMR helps identify intermediates (e.g., hydrazine-carbothioamide adducts) and adjust stoichiometry .
Q. What computational methods are used to predict the electronic and optical properties of this compound?
Density functional theory (DFT) simulations reveal:
- HOMO-LUMO gaps : Substituted thiadiazinanes exhibit narrow bandgaps (~2–3 eV), suggesting potential in optoelectronics .
- Charge distribution : Methyl groups enhance electron density on sulfur atoms, influencing redox behavior .
- Nonlinear optical (NLO) properties : Polarizable S–N bonds contribute to high hyperpolarizability values, making derivatives candidates for NLO materials .
Q. How do structural modifications (e.g., alkyl vs. aryl substituents) affect the physicochemical properties of thiadiazinanes?
Comparative studies show:
- Solubility : Alkyl groups (e.g., methyl) improve solubility in nonpolar solvents vs. aryl derivatives .
- Thermal stability : Bulky substituents (e.g., 4-bromo-3,5-dimethylphenoxy) reduce melting points but enhance crystallinity .
- Bioactivity : Thiadiazinane-1,3,4-oxadiazole hybrids exhibit antimicrobial activity, modulated by substituent electronegativity .
Data Contradiction Analysis
Q. How can researchers resolve contradictions in reported synthetic yields for 1,3,5-thiadiazinane derivatives?
Discrepancies often arise from:
- Catalyst purity : Hydrated vs. anhydrous FeCl₃ significantly impacts reactivity .
- Reaction scale : Small-scale syntheses (<1 mmol) may overestimate yields due to inefficient heat/mass transfer .
- Analytical calibration : NMR or HPLC quantification methods vary in accuracy (e.g., internal standards vs. area normalization) .
Q. Why do some studies report divergent spectroscopic data for structurally similar thiadiazinanes?
Factors include:
- Conformational flexibility : Chair vs. boat conformations alter IR/Raman peak positions .
- Crystallographic vs. solution-state data : Solid-state XRD structures may not reflect solution-phase dynamics .
Methodological Recommendations
| Parameter | Optimal Conditions | References |
|---|---|---|
| Catalyst | FeCl₃·6H₂O (0.5–1.0 equiv) | |
| Solvent | Ethanol/water (3:1) or DMAc | |
| Reaction Temperature | 80–100°C | |
| Characterization | PXRD + FT-IR + TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
